

# An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

Cat. No.: B146518

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dimethoxybenzaldehyde**, a key aromatic aldehyde utilized in various fields of chemical synthesis and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its significant role as a precursor in the development of therapeutic agents.

## Core Physicochemical and Spectroscopic Data

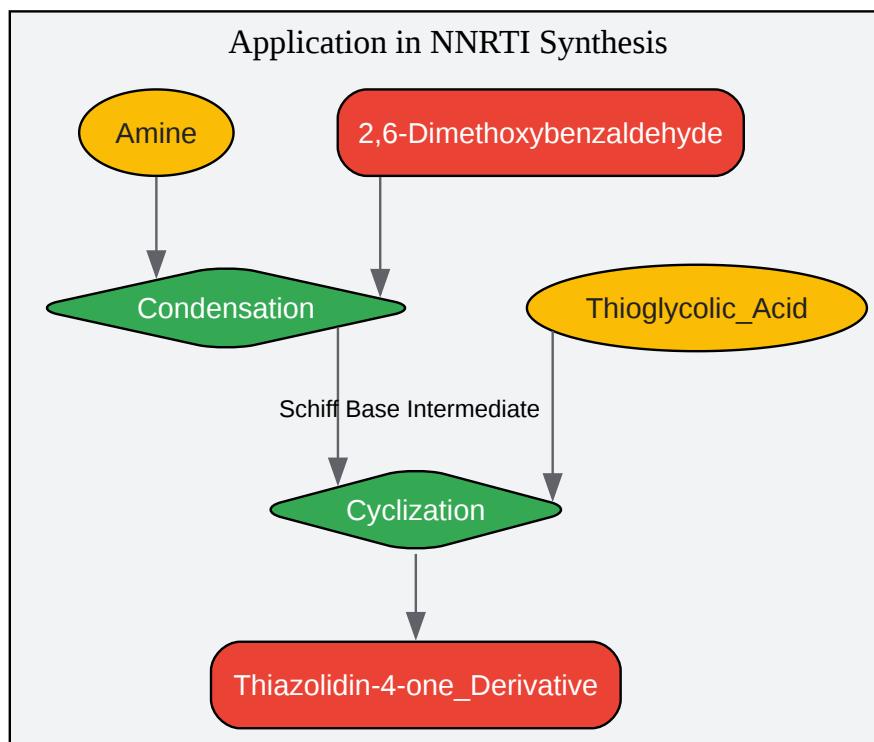
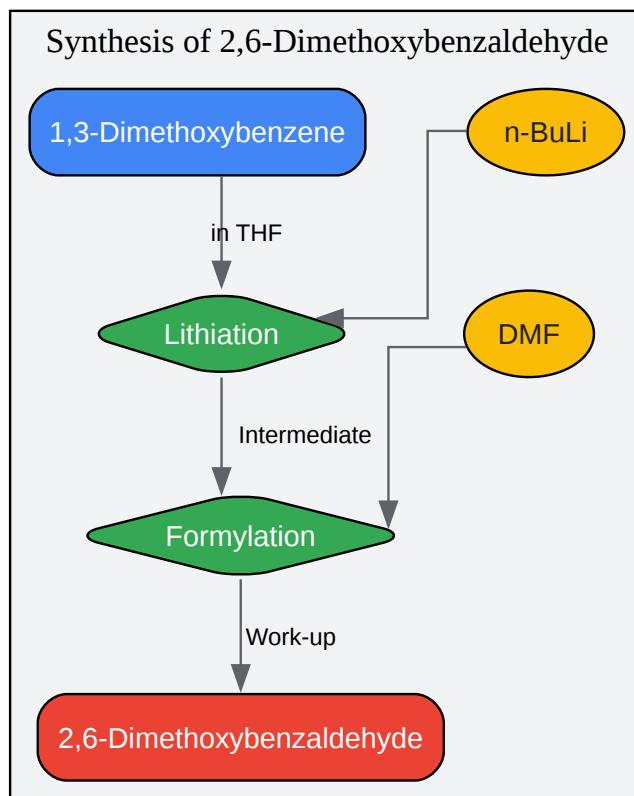
**2,6-Dimethoxybenzaldehyde** is a yellow to beige crystalline powder.[\[1\]](#)[\[2\]](#) Its fundamental properties are crucial for its application in precise chemical synthesis. The key quantitative data for this compound are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	166.17 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	3392-97-0	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	96-98 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	285 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Yellow to beige crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in Methanol	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Application in Drug Development

**2,6-Dimethoxybenzaldehyde** is a valuable starting material in the synthesis of more complex molecules. A significant application is in the preparation of thiazolidin-4-one derivatives, a class of compounds investigated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[\[1\]](#)[\[2\]](#)

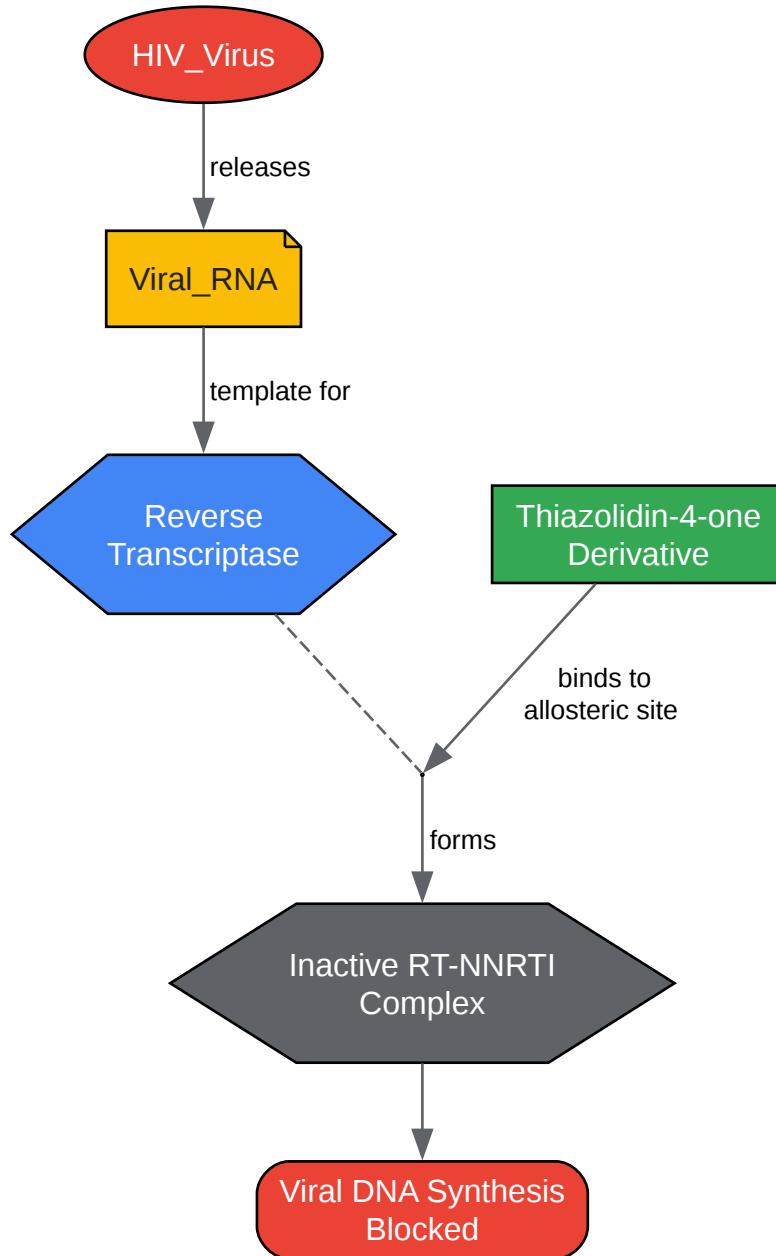
The general workflow involves the synthesis of **2,6-Dimethoxybenzaldehyde**, which is then used as a reactant in the multi-step synthesis of these therapeutic candidates.



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Synthetic workflow from starting materials to a therapeutic candidate.

The synthesized thiazolidin-4-one derivatives function by inhibiting the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside inhibitors, which compete with natural substrates at the active site, NNRTIs bind to a distinct, allosteric site on the enzyme known as the NNRTI binding pocket.[2] This binding induces a conformational change in the enzyme, distorting the active site and ultimately blocking the conversion of viral RNA into DNA.



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Mechanism of action for NNRTI derivatives.

## Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. The following sections provide established protocols for the synthesis and analysis of **2,6-Dimethoxybenzaldehyde** and its derivatives.

### Synthesis of 2,6-Dimethoxybenzaldehyde

This protocol is adapted from a general procedure for the preparation of 2,6-dialkoxybenzaldehydes.<sup>[6]</sup> The key steps involve the highly regioselective lithiation of 1,3-dimethoxybenzene, followed by formylation.

#### Materials:

- 1,3-Dimethoxybenzene
- n-Butyllithium (n-BuLi) in hexanes (e.g., 1.5 M)
- N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Deionized Water
- Hexanes/Ethyl Acetate mixture (5:1) for chromatography

#### Procedure:

- To a stirred solution of 1,3-dimethoxybenzene (10 mmol) in dry THF (60 mL) at 0 °C under a nitrogen atmosphere, add n-BuLi (8 mL, 1.5 M in hexanes) dropwise.
- Allow the mixture to warm to room temperature and stir for 2 hours.
- Cool the mixture again and add DMF (1.83 g, 25 mmol).

- After stirring for an additional 2 hours, pour the mixture into water.
- Separate the THF phase and extract the aqueous phase with  $\text{CH}_2\text{Cl}_2$  (3 x 30 mL).
- Combine all organic phases and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Remove the solvent in vacuo.
- Purify the resulting product by column chromatography on silica gel using a hexanes/EtOAc (5:1) mixture as the eluent to afford pure **2,6-Dimethoxybenzaldehyde**.

## Synthesis of Thiazolidin-4-one Derivatives

This protocol describes the synthesis of a thiazolidin-4-one derivative from an appropriate amine and **2,6-Dimethoxybenzaldehyde**, followed by cyclization with thioglycolic acid.

### Materials:

- **2,6-Dimethoxybenzaldehyde**
- Appropriate primary amine (e.g., p-toluidine)
- Thioglycolic acid
- Methanol or Ethanol
- Glacial Acetic Acid
- Anhydrous Zinc Chloride (optional catalyst)
- Sodium Bicarbonate solution

### Procedure:

- Iminie (Schiff Base) Formation: In a round-bottom flask, dissolve the amine (0.01 mol) and **2,6-Dimethoxybenzaldehyde** (0.01 mol) in 20 mL of methanol or ethanol. Add 4-6 drops of glacial acetic acid.

- Reflux the reaction mixture for 0.5-9 hours, monitoring the progress by Thin Layer Chromatography (TLC).[\[7\]](#)
- Once the reaction is complete, evaporate the solvent to obtain the crude imine intermediate.
- Thiazolidin-4-one Formation: To an ethanolic solution (60 mL) of the crude imine (0.1 mol), add thioglycolic acid (0.1 mol). Anhydrous zinc chloride can be added as a catalyst.[\[8\]](#)
- Reflux the mixture for approximately 10 hours.
- After cooling, neutralize the mixture with a sodium bicarbonate solution to remove any unreacted acid.
- The solid product that precipitates is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., dichloromethane or ethanol).[\[7\]](#)

## Analytical Methods

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.

### 1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing the purity of **2,6-Dimethoxybenzaldehyde** and identifying reaction byproducts.

- Sample Preparation: Dissolve the reaction mixture or purified product in a volatile organic solvent like acetone or dichloromethane.
- Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- GC Conditions (Typical):
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Injection: 1  $\mu$ L, splitless mode.

- Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
- MS Conditions (Typical):
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 50-600.
- Data Analysis: Identify peaks by comparing their retention times with known standards and their mass spectra with library databases (e.g., NIST).[9]

## 2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the quantitative analysis and purity determination of non-volatile derivatives like the thiazolidin-4-ones.

- Sample Preparation: Prepare standard solutions of the analyte in the mobile phase or a compatible solvent (e.g., acetonitrile). For reaction samples, dilute with the mobile phase and filter through a 0.45 µm filter.
- Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column.
- HPLC Conditions (Typical):
  - Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a gradient of 10% to 100% acetonitrile over 30-35 minutes.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detection at a wavelength appropriate for the analyte (e.g., 214 nm or 250 nm).[9]
  - Column Temperature: Ambient or controlled (e.g., 25°C).
- Data Analysis: Quantify the analyte by creating a calibration curve from standard solutions and comparing the peak areas of the samples.

### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.[10]
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- Experiments:
  - $^1\text{H}$  NMR: Provides information on the number, environment, and connectivity of protons.
  - $^{13}\text{C}$  NMR: Provides information on the carbon skeleton of the molecule.
  - 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity and finalize the structural assignment, especially for complex derivatives.[11]
- Data Analysis: Chemical shifts ( $\delta$ ) are reported in ppm relative to an internal standard (e.g., Tetramethylsilane, TMS). The splitting patterns, coupling constants ( $J$ ), and integration values are interpreted to confirm the molecular structure.

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